molecular formula C32H45NO11 B1447524 Fmoc-N-amido-PEG7-acid CAS No. 1863885-74-8

Fmoc-N-amido-PEG7-acid

Cat. No.: B1447524
CAS No.: 1863885-74-8
M. Wt: 619.7 g/mol
InChI Key: QTWMNLIXRWCJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-amido-PEG7-acid is a polyethylene glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG7-acid is primarily targeted towards the creation of stable amide bonds . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Mode of Action

The mode of action of this compound involves two main steps. First, the Fmoc group is deprotected under basic conditions to obtain the free amine . This free amine can then be used for further conjugations. Second, the terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of stable amide bonds . The compound’s ability to form these bonds can influence various biochemical pathways, particularly those involving protein and peptide synthesis.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties . The increased solubility can enhance the bioavailability of this compound, allowing it to effectively reach its target sites and perform its intended functions.

Result of Action

The primary result of this compound’s action is the formation of stable amide bonds . These bonds are crucial in various biological processes, including the synthesis of proteins and peptides. By facilitating the formation of these bonds, this compound can influence the structure and function of these biomolecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilic PEG spacer allows it to remain soluble in aqueous media . This means that the compound’s action, efficacy, and stability can be affected by the pH, temperature, and ionic strength of the aqueous environment. Furthermore, the deprotection of the Fmoc group requires basic conditions , meaning that the compound’s action can also be influenced by the presence of bases.

Biochemical Analysis

Biochemical Properties

Fmoc-N-amido-PEG7-acid plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The compound interacts with primary amine groups in the presence of activators such as EDC or HATU. These interactions facilitate the formation of stable amide bonds, which are crucial in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer in this compound increases solubility in aqueous media, making it an ideal candidate for various biochemical reactions .

Cellular Effects

This compound influences various cellular processes by enhancing the solubility of conjugated molecules in aqueous environments. This increased solubility can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amine groups allows it to be used in drug delivery systems, where it can improve the bioavailability and efficacy of therapeutic agents .

Molecular Mechanism

The molecular mechanism of this compound involves the deprotection of the Fmoc group under basic conditions to obtain the free amine. This free amine can then react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds. These interactions are essential for the compound’s role in peptide synthesis and other biochemical applications. The hydrophilic PEG spacer increases solubility in aqueous media, further enhancing the compound’s effectiveness in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that this compound maintains its effectiveness in forming stable amide bonds over extended periods, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound has been shown to enhance the solubility and bioavailability of conjugated molecules, improving their therapeutic efficacy. At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. The compound interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, further influencing its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the compound’s transport and distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function, enhancing its effectiveness in forming stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, further supporting the compound’s subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-N-amido-PEG7-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the PEG chain, which is then functionalized with an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base. The terminal carboxylic acid is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using a base such as piperidine, and the terminal carboxylic acid is introduced through coupling reactions with carboxylic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-amido-PEG7-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-N-amido-PEG7-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and peptides.

    Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-amido-PEG7-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where both properties are essential .

Biological Activity

Fmoc-N-amido-PEG7-acid is a specialized chemical compound that combines the properties of polyethylene glycol (PEG) with an Fmoc-protected amine and a terminal carboxylic acid. This structure imparts unique biological activities, particularly in drug development and peptide synthesis. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₄₅NO₁₁
  • Molecular Weight : Approximately 615.71 g/mol
  • Key Features :
    • PEG Spacer : Enhances solubility and biocompatibility.
    • Fmoc Group : Provides protection for the amine group during synthesis.
    • Terminal Carboxylic Acid : Facilitates conjugation with primary amines.

This compound primarily functions as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system (UPS). The compound's ability to form stable amide bonds with target proteins enhances the efficacy of these therapeutic agents.

Reaction Mechanism

The terminal carboxylic acid reacts with primary amines in the presence of coupling agents like EDC or HATU, resulting in stable amide linkages crucial for constructing various bioconjugates. This reaction is illustrated below:

Fmoc N amido PEG7 acid+AmineCoupling AgentAmide Bond\text{Fmoc N amido PEG7 acid}+\text{Amine}\xrightarrow{\text{Coupling Agent}}\text{Amide Bond}

Applications in Drug Development

  • Linker in PROTACs : this compound is instrumental in developing PROTACs, which are designed to selectively degrade specific proteins involved in disease processes.
  • Peptide Synthesis : It can be used to introduce hydrophilic spacers into peptide chains, improving solubility and stability.
  • Bioconjugation : The compound's ability to conjugate with biomolecules enhances the development of targeted therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other related compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-N-amido-PEG6-acidSimilar PEG structure but shorterMay offer different solubility profiles
Fmoc-N-amido-PEG20-acidLonger PEG chainEnhanced solubility but may affect cellular uptake
Fmoc-N-amido-PEG8-acidIntermediate PEG lengthBalances solubility and steric hindrance

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Bioconjugation Efficiency : Research indicates that this compound effectively conjugates with primary amines from proteins or peptides, leading to enhanced stability and solubility of the resulting conjugates .
  • Cellular Uptake : The hydrophilic nature of the PEG component significantly improves cellular uptake, making it suitable for therapeutic applications .
  • Stability in Biological Systems : The compound exhibits good stability under physiological conditions, which is critical for its application in drug delivery systems .

Case Studies

  • PROTAC Development :
    • A study demonstrated that incorporating this compound into PROTACs resulted in enhanced target degradation efficiency in cancer cells compared to traditional methods .
  • Peptide Therapeutics :
    • Another research project utilized this compound to synthesize a peptide-based drug that showed improved solubility and bioavailability in preclinical trials .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO11/c34-31(35)9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-33-32(36)44-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,33,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWMNLIXRWCJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863885-74-8
Record name Fmoc-N-amido-PEG7-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.